molecular formula C9H6N2O B14761725 1h-Furo[3,4-f]benzimidazole CAS No. 267-39-0

1h-Furo[3,4-f]benzimidazole

Cat. No.: B14761725
CAS No.: 267-39-0
M. Wt: 158.16 g/mol
InChI Key: KVOZJDKWALZJSF-UHFFFAOYSA-N
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Description

1H-Furo[3,4-f]benzimidazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,4-f]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with furfural in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1H-Furo[3,4-f]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Furo[3,4-f]benzimidazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Furo[3,4-f]benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, thereby modulating their function. The compound’s ability to form hydrogen bonds and engage in π-π interactions is crucial for its activity. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    1H-Benzimidazole: Shares the benzimidazole core but lacks the fused furan ring.

    1H-Furo[2,3-f]benzimidazole: Similar structure but with a different fusion pattern of the furan ring.

    2-Phenylbenzimidazole: Contains a phenyl group instead of a furan ring.

Uniqueness: 1H-Furo[3,4-f]benzimidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities .

Properties

CAS No.

267-39-0

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

3H-furo[3,4-f]benzimidazole

InChI

InChI=1S/C9H6N2O/c1-6-3-12-4-7(6)2-9-8(1)10-5-11-9/h1-5H,(H,10,11)

InChI Key

KVOZJDKWALZJSF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=COC=C31)N=CN2

Origin of Product

United States

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